molecular formula C13H11F2N B15324429 2,3-Difluoro-5-(4-methylphenyl)aniline

2,3-Difluoro-5-(4-methylphenyl)aniline

Cat. No.: B15324429
M. Wt: 219.23 g/mol
InChI Key: HZVOGMQBKNOFKX-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(4-methylphenyl)aniline is a fluorinated aniline derivative characterized by two fluorine atoms at the 2- and 3-positions of the benzene ring and a 4-methylphenyl substituent at the 5-position. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability, while the 4-methylphenyl group contributes steric bulk and modulates solubility.

Synthesis typically involves reduction of nitro precursors. For example, nitro compounds can be reduced using SnCl₂·2H₂O under reflux in ethanol, followed by alkaline workup and extraction . However, intermediates like diaminobenzenes are unstable and require immediate use in subsequent reactions . This method aligns with protocols for synthesizing structurally similar fluorinated anilines, such as 3,5-difluoro-4-methylaniline (MW: 143.13 g/mol), which shares comparable synthetic challenges .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

2,3-difluoro-5-(4-methylphenyl)aniline

InChI

InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3

InChI Key

HZVOGMQBKNOFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(4-methylphenyl)aniline typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic substitution reactions. One common method is the fluorination of 5-(4-methylphenyl)aniline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2,3-Difluoro-5-(4-methylphenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(4-methylphenyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3,5-Difluoro-4-methylaniline

The positional isomer 3,5-difluoro-4-methylaniline (CAS RN: 10997-62) differs in fluorine substitution (3,5- vs. 2,3-positions) and lacks the 4-methylphenyl group. Key differences include:

  • Molecular Weight : The target compound’s 4-methylphenyl substituent increases its molecular weight (~207.20 g/mol) compared to 143.13 g/mol for 3,5-difluoro-4-methylaniline .
  • Stability : Proximal fluorine atoms in 2,3-difluoro derivatives may increase steric strain, reducing thermal stability compared to 3,5-isomers.
  • Reactivity : The 2,3-fluorine arrangement enhances ortho/para-directing effects in electrophilic substitutions, whereas 3,5-substitution favors meta-directing patterns.

Halogen-Substituted Anilines: 2-(3,4-Dichlorophenyl)-4-fluoroaniline

2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS RN: 10678-62) replaces fluorine with chlorine at the 3,4-positions. Key contrasts:

  • Electron Effects : Chlorine’s weaker electron-withdrawing nature (compared to fluorine) reduces deactivation of the aromatic ring, increasing reactivity toward electrophiles .
  • Biological Activity : Chlorinated derivatives often exhibit enhanced lipophilicity and bioactivity, as seen in anti-inflammatory agents like 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀: 11.6 μM) .

Crystal Packing and Weak Interactions

Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines demonstrate that halogen substituents (Cl, Br) influence crystal packing via weak C–H⋯X (X = halogen) and π–π interactions . For 2,3-difluoro-5-(4-methylphenyl)aniline:

  • Dihedral Angles : The 4-methylphenyl group may induce significant twisting (e.g., ~56° dihedral angles in imidazole derivatives), affecting molecular conformation .

Data Table: Comparative Analysis of Key Properties

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2,3-F; 5-(4-methylphenyl) ~207.20 High reactivity in coupling reactions
3,5-Difluoro-4-methylaniline 3,5-F; 4-CH₃ 143.13 Precursor for fluorinated polymers
2-(3,4-Dichlorophenyl)-4-fluoroaniline 3,4-Cl; 4-F 236.07 Intermediate for agrochemicals
(E)-1-(4-Cl-phenyl)imidazole 4-Cl; 4-methylphenyl 339.82 Crystalline materials with Z’=2

Impact of Substituent Position and Halogen Type

  • Synthetic Yield : Fluorinated anilines often exhibit lower yields (e.g., 33% for urea derivatives in ) due to steric and electronic challenges.
  • Thermal Stability : Proximal substituents (e.g., 2,3-F) may lower melting points compared to distal isomers, as seen in halogenated benzaldehydes .

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